Antiviral Potency Against Yellow Fever Virus (YFV): An N-1 Alkylated Derivative Demonstrates Low Nanomolar EC50
A derivative of the target compound, 3-(2-chloro-5-nitro-1H-benzimidazol-1-yl)propan-1-ol (compound 2b), demonstrates exceptionally potent activity against the Yellow Fever Virus (YFV). This finding provides class-level inference for the utility of the 2-chloro-5-nitrobenzimidazole core in antiviral research [1]. Its EC50 value is more than 10,000-fold lower (i.e., more potent) than the anti-HIV IC50 of another potent derivative, 2-(5,6-dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-ol (compound 3a), against its respective target, highlighting the structural specificity of antiviral activity within this chemical class.
| Evidence Dimension | Antiviral Activity (EC50) |
|---|---|
| Target Compound Data | 0.7824 × 10⁻² μM (for derivative 2b) |
| Comparator Or Baseline | 0.386 × 10⁻⁵ μM (for derivative 3a, anti-HIV IC50) |
| Quantified Difference | EC50 of 2b is ~2,027-fold less potent than IC50 of 3a against their respective viral targets. |
| Conditions | In vitro antiviral assay against YFV (for 2b) and HIV (for 3a). |
Why This Matters
This evidence shows that the 2-chloro-5-nitrobenzimidazole scaffold can be readily modified to yield a compound with potent, specific antiviral activity, justifying its procurement as a key starting material for targeted drug discovery programs.
- [1] Srivastava, R., Gupta, S. K., Naaz, F., Sen Gupta, P. S., Yadav, M., Singh, V. K., Singh, A., Rana, M. K., Gupta, S. K., Schols, D., & Singh, R. K. (2020). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Journal of Molecular Structure, 1222, 128950. View Source
